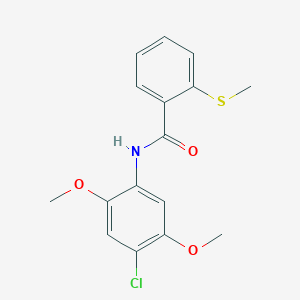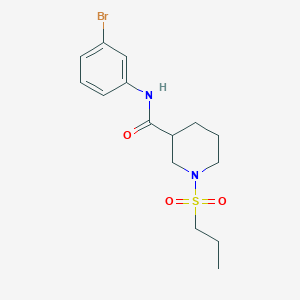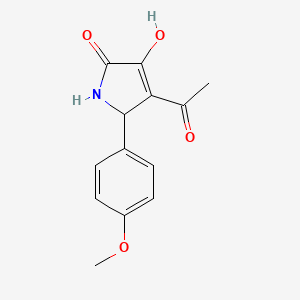
N-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)benzamide (also known as 25C-NBOMe) is a synthetic phenethylamine that belongs to the 2C family of psychedelics. It was first synthesized in 2003 by Ralf Heim, a German chemist. 25C-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. In recent years, 25C-NBOMe has gained popularity as a recreational drug, but it also has potential applications in scientific research.
Wirkmechanismus
25C-NBOMe is a potent agonist of the 5-HT2A receptor, which means that it binds to and activates this receptor. When activated, the 5-HT2A receptor triggers a cascade of biochemical events that lead to the psychedelic effects of the drug. These effects include altered perception, thought, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25C-NBOMe are similar to those of other psychedelics, such as LSD and psilocybin. The drug alters the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This leads to changes in perception, mood, and thought processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 25C-NBOMe in scientific research is its potency. The drug is highly selective for the 5-HT2A receptor, which means that it can be used to study the effects of this receptor without affecting other receptors in the brain. However, one limitation of using 25C-NBOMe is its potential for toxicity. The drug has been associated with a number of adverse effects, including seizures, cardiovascular problems, and even death.
Zukünftige Richtungen
There are several future directions for research on 25C-NBOMe. One area of interest is the development of new drugs that target the 5-HT2A receptor. Another area of interest is the study of the long-term effects of 25C-NBOMe on the brain and behavior. Additionally, researchers may investigate the potential therapeutic applications of 25C-NBOMe, such as in the treatment of mood disorders or addiction.
Synthesemethoden
The synthesis of 25C-NBOMe involves a multi-step process that starts with the reaction of 2,5-dimethoxyphenethylamine with thionyl chloride to form 2,5-dimethoxyphenethylamine hydrochloride. This is then reacted with 4-chlorobenzoyl chloride to form 4-chloro-2,5-dimethoxyphenethylamine benzoyl chloride. The final step involves the reaction of this compound with methylthioaniline to form 25C-NBOMe.
Wissenschaftliche Forschungsanwendungen
25C-NBOMe has potential applications in scientific research as a tool for studying the 5-HT2A receptor and its role in the brain. The 5-HT2A receptor is involved in a range of physiological processes, including mood regulation, perception, and cognition. By studying the effects of 25C-NBOMe on the 5-HT2A receptor, researchers can gain a better understanding of these processes.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-20-13-9-12(14(21-2)8-11(13)17)18-16(19)10-6-4-5-7-15(10)22-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEWAYVQWYLNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2SC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5311466.png)

![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)

amine hydrochloride](/img/structure/B5311525.png)

![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)
![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)
![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)